5-Ethenyl-6-fluoropyridin-2-amine
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Overview
Description
5-Ethenyl-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C7H7FN2 and a molecular weight of 138.145 g/mol. This compound has garnered attention from the scientific community due to its unique physical and chemical properties, as well as its potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often involve the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 5-Ethenyl-6-fluoropyridin-2-amine may involve large-scale synthesis using similar fluorination techniques. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-6-fluoropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
5-Ethenyl-6-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects . The ethenyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
5-Fluoro-2-aminopyridine: Another fluorinated pyridine with an amino group at the 2-position.
6-Fluoro-2-aminopyridine: Similar to 5-Ethenyl-6-fluoropyridin-2-amine but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an ethenyl group in the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-ethenyl-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c1-2-5-3-4-6(9)10-7(5)8/h2-4H,1H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOBZNXHPPHYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824170-77-5 |
Source
|
Record name | 5-ethenyl-6-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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